Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of the thiophene ring, which is a five-membered ring containing sulfur, and the thiazole ring, another five-membered ring containing both sulfur and nitrogen, makes this compound particularly interesting for various applications .
Preparation Methods
The synthesis of Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of thiophene-2-carboxylic acid with thioamide and an α-halo ester in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and exhibit similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring share similar chemical properties and applications.
Other heterocyclic compounds: Compounds containing both sulfur and nitrogen in their ring structures, such as benzothiazoles, can be compared for their unique properties and applications.
The uniqueness of this compound lies in its specific combination of the thiophene and thiazole rings, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a thiazole ring fused with a thiophene moiety, contributing to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C9H8N2O2S2 |
Molecular Weight | 240.3 g/mol |
IUPAC Name | This compound |
InChI Key | MBHWJIDNLVSKOQ-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:
- Cyclization of 2-Aminothiophene : Reacting 2-aminothiophene derivatives with thioamides under acidic conditions.
- Use of Dehydrating Agents : Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) are often employed to facilitate the cyclization process.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For example, derivatives of this compound have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported as low as 0.06 µg/ml for related structures .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to inhibit various kinases involved in cancer cell proliferation. The mechanism of action typically involves:
- Enzyme Inhibition : Binding to specific kinases or receptors, disrupting cell signaling pathways.
- Cytotoxic Effects : Inducing apoptosis in cancer cells through modulation of cellular pathways.
Case Studies and Research Findings
-
Study on Antimycobacterial Activity : A study highlighted the effectiveness of thiazole derivatives against M. tuberculosis, noting that modifications in the thiophene group significantly affected potency .
- MIC Values : Methyl 2-amino-5-benzylthiazole demonstrated an MIC of 0.06 µg/ml.
- Comparison with Other Drugs : This compound was found to be more effective than traditional treatments like isoniazid (INH).
-
Anticancer Studies : Various thiazole derivatives have been tested against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
- IC50 Values : Some compounds showed IC50 values less than those of established chemotherapeutics like doxorubicin.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may inhibit kinases involved in critical signaling pathways, leading to reduced proliferation of cancer cells.
- Antimicrobial Mechanism : Inhibiting key enzymes in bacterial metabolism contributes to its antimicrobial effects.
Properties
Molecular Formula |
C9H8N2O2S2 |
---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
methyl 2-amino-5-thiophen-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2S2/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3,(H2,10,11) |
InChI Key |
NMXGTXJOFXDTJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=CS2 |
Origin of Product |
United States |
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